molecular formula C6H7ClN2 B053841 6-Chloro-N-methylpyridin-3-amine CAS No. 120739-84-6

6-Chloro-N-methylpyridin-3-amine

Cat. No. B053841
M. Wt: 142.58 g/mol
InChI Key: LFRYVKXHKZPNED-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

To 5.0 g (0.039 mole) of 5-amino-2-chloropyridine was added 40 ml of ethyl orthoformate and the mixture was refluxed for 5 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 50 ml of EtOH. After addition of 1.8 g of sodium borohydride, the mixture was stirred at 70°-80° C. for 3 hours. The reaction mixture was concentrated and after addition of 50 ml of iced water and 5 ml of concentrated hydrochloric acid, the mixture was adjusted to pH 7-8 with NaHCO3 and extracted with AcOEt (50 ml×3). The AcOEt layers were pooled, washed with water and dried over MgSO4. The AcOEt was distilled off and hexane was added to the crystalline residue. The crystals are collected by filtration, washed with hexane and dried to give 5.1 g of the title compound as white crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]([O-])([O-])OCC>>[Cl:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH3:9])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 70°-80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of EtOH
ADDITION
Type
ADDITION
Details
After addition of 1.8 g of sodium borohydride
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
after addition of 50 ml of iced water and 5 ml of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (50 ml×3)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The AcOEt was distilled off
ADDITION
Type
ADDITION
Details
hexane was added to the crystalline residue
FILTRATION
Type
FILTRATION
Details
The crystals are collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.